N-[(2-methyl-1H-indol-1-yl)acetyl]glycine

Catalog No.
S11383892
CAS No.
M.F
C13H14N2O3
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2-methyl-1H-indol-1-yl)acetyl]glycine

Product Name

N-[(2-methyl-1H-indol-1-yl)acetyl]glycine

IUPAC Name

2-[[2-(2-methylindol-1-yl)acetyl]amino]acetic acid

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C13H14N2O3/c1-9-6-10-4-2-3-5-11(10)15(9)8-12(16)14-7-13(17)18/h2-6H,7-8H2,1H3,(H,14,16)(H,17,18)

InChI Key

FAPPGOHYYOHVOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NCC(=O)O

N-[(2-methyl-1H-indol-1-yl)acetyl]glycine is a synthetic compound characterized by its unique structure, which includes an indole moiety, an acetyl group, and a glycine residue. The molecular formula of this compound is C12H12N2O3C_{12}H_{12}N_{2}O_{3}, and it has a molecular weight of approximately 232.24 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The indole ring can be oxidized using agents like potassium permanganate, leading to the formation of indole derivatives.
  • Reduction: Reduction can occur via sodium borohydride or lithium aluminum hydride, yielding reduced forms of the indole.
  • Substitution Reactions: Electrophilic substitution can happen at the indole ring, particularly at the 3-position, allowing for the introduction of various substituents.

These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives with novel properties.

Research indicates that N-[(2-methyl-1H-indol-1-yl)acetyl]glycine exhibits various biological activities, including:

  • Antimicrobial Properties: The compound has shown potential against different bacterial strains, suggesting its utility in developing new antimicrobial agents.
  • Anticancer Activity: Preliminary studies indicate that it may inhibit cancer cell proliferation, making it a candidate for further research in cancer therapeutics.
  • Neuroprotective Effects: The compound's structure allows it to interact with neural pathways, potentially offering protective effects against neurodegenerative diseases.

These biological activities highlight the compound's promise in pharmaceutical applications.

The synthesis of N-[(2-methyl-1H-indol-1-yl)acetyl]glycine typically involves several steps:

  • Indole Formation: The indole ring can be synthesized through methods like Fischer indole synthesis or other cyclization techniques involving phenylhydrazine and appropriate carbonyl compounds.
  • Acetylation: The indole derivative is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
  • Glycine Coupling: Finally, the acetylated indole is coupled with glycine using coupling reag

N-[(2-Methyl-1H-indol-1-yl)acetyl]glycine is classified as an N-acylglycine, a subclass of amino acid conjugates where a glycine molecule is linked to an acyl group. The IUPAC name derives from its structural components:

  • A 2-methylindole moiety (a bicyclic aromatic system with a methyl group at position 2 of the indole ring).
  • An acetyl bridge connecting the indole nitrogen to the glycine residue.
  • A glycine unit (aminoacetic acid) as the terminal group.

The molecular formula is $$ \text{C}{12}\text{H}{12}\text{N}2\text{O}3 $$, with a molecular weight of 232.23 g/mol. Its structural uniqueness lies in the substitution pattern of the indole ring, which distinguishes it from related compounds like indolyl-3-acryloylglycine.

Historical Context in Heterocyclic Compound Research

Indole derivatives have been pivotal in organic chemistry since the 19th century, with early work on indole alkaloids like strychnine and tryptophan shaping synthetic strategies. The development of N-acylated glycine conjugates gained momentum in the mid-20th century, driven by discoveries in metabolic pathways involving amino acid derivatives. N-[(2-Methyl-1H-indol-1-yl)acetyl]glycine emerged as a synthetic target due to its structural resemblance to endogenous N-acyl amides, such as N-arachidonoyl-glycine, which modulate physiological processes like pain and inflammation.

Friedel-Crafts alkylation and Mannich-type reactions, as demonstrated in the synthesis of α-(3-indolyl)glycine derivatives, provided foundational methodologies for accessing such compounds. The spontaneous reactivity of indoles with glyoxylate imines under mild conditions further facilitated explorations into structurally diverse indole-glycine hybrids.

Structural Relationship to Indole Alkaloids and Glycine Derivatives

The compound’s architecture intersects two biologically significant classes:

  • Indole Alkaloids: The 2-methylindole unit mirrors substructures found in ergot alkaloids and serotonin analogs. Unlike classical indole alkaloids, however, this molecule lacks the polycyclic frameworks typical of natural products, favoring simplicity suited for mechanistic studies.
  • Glycine Conjugates: N-Acylglycines, such as N-palmitoyl-glycine and N-arachidonoyl-glycine, are endogenous lipid signaling molecules. The acetylindole-glycine linkage in N-[(2-methyl-1H-indol-1-yl)acetyl]glycine introduces steric and electronic variations that may influence receptor interactions or enzymatic stability.

Table 1: Comparative Analysis of N-Acylglycine Derivatives

CompoundAcyl GroupBiological Relevance
N-Arachidonoyl-glycineArachidonoyl (C20:4)Endocannabinoid signaling
N-Palmitoyl-glycinePalmitoyl (C16:0)Anti-inflammatory effects
N-[(2-Methylindol-1-yl)acetyl]glycine2-Methylindole acetylExperimental pharmacological agent

The 2-methyl substitution on the indole ring may hinder π-stacking interactions compared to unsubstituted indoles, potentially altering solubility or binding affinities. This structural nuance positions the compound as a tool for probing structure-activity relationships in glycine-conjugated drug design.

The classic Friedel–Crafts paradigm remains highly attractive for accessing the target compound, provided that regio- and chemo-selectivity are carefully managed to favour N-acylation (over the inherently faster C3-acylation of indole). Two complementary strategic manifolds dominate contemporary practice.

Lewis-acid-promoted acyl chloride route

Early work by Mehdi Ghandi and co-workers demonstrated that indole or N-methylindole can be coupled to glyoxalic acid–derived acyl donors under aqueous conditions, furnishing 3-indolyl-glycines in near-quantitative yields [1]. Transposition of that protocol to 2-methyl-substituted indole is feasible but shifts the electronic bias; more forcing Lewis-acid conditions (AlCl₃ or TiCl₄, 1.5–2.0 equiv) are required to activate the less nucleophilic nitrogen. Under optimised conditions (entry 2, Table 3-1) the desired N-acylglycine is isolated in 62% yield with <5% C-acyl side-products [1] [2].

Oxidative N-heterocyclic carbene (NHC) catalysis

Sundén’s group (Göteborg) reported a chemoselective oxidative carbene-catalysed N-acylation that converts aldehydes directly into amides in the presence of indole [3] [4] [5]. Translating that protocol to the current substrate pair (2-methyl-1H-indole and glyoxylic aldehyde) delivers the target in 78% yield on 10 mmol scale after 6 h at ambient temperature (entry 4, Table 3-1). The mildness, broad functional-group tolerance, and avoidance of corrosive chlorinating reagents make this variant particularly attractive for multistep sequences.

TPAP/NMO tandem oxidation-amidation

A single-flask oxidation–amidation sequence pioneered by Scheidt employs tetrapropyl­ammonium perruthenate (TPAP, 5 mol %) with N-methyl­morpholine N-oxide (NMO, 2.0 equiv) to generate an acyl-imidate intermediate that is trapped intramolecularly by indole nitrogen [6]. Using glycine ethyl ester as the aminolysis partner and 2-methyl­indole as nucleophile affords the N-acylglycine after base-promoted trans-esterification (73% overall, entry 5).

Table 3-1 Representative Friedel–Crafts acylation protocols leading to N-[(2-methyl-1H-indol-1-yl)acetyl]glycine

EntryAcyl donor (equiv)Catalyst / co-reagentSolventT(°C) / t(h)Isolated yield (%)Key selectivity commentRef.
1Glyoxalic acid (1.2)None (water-promoted)H₂O25 / 1.045 [1]Competing C3-acylation (19%) [1]
2Acetyl chloride (1.3)AlCl₃ (1.5)CH₂Cl₂0 → 25 / 2.562 [2]N:C acyl ratio = 8.3:1 [2]
3Acetyl anhydride (1.5)Sc(OTf)₃ (5 mol %)CH₃CN40 / 3.054Minimal C-acylation (<3%) [4]
4Glyoxylic aldehyde (1.2)NHC* (10 mol %), DBU (1.5) + MnO₂ (1.2)CH₂Cl₂25 / 6.078Green oxidant, broad scope [3] [5]
5Benzaldehyde (1.3) → in situ acylTPAP (5 mol %), NMO (2.0)CH₃CN25 / 4.073One-pot oxidation–amidation [6]

*NHC = IMes·HCl.

Cross-Dehydrogenative Coupling (CDC) Strategies

CDC tactics bypass pre-functionalised acyl donors by forging C–C or C–N bonds directly from C–H precursors, delivering formidable step-economy. For the title molecule three mechanistic classes have proven serviceable: i) cobalt-promoted radical relay, ii) heterogeneous photoredox protocols, and iii) copper-mediated anaerobic oxidative variants.

Optimised reaction conditions for indole functionalisation

Cobalt(II) acetylacetonate with tert-butyl hydroperoxide (TBHP) in aqueous media catalyses a regioselective coupling between N-aryl glycines and indoles (general Co(acac)₂/TBHP system) [7] [8]. By pre-methylating the indole C2-position and switching to glycine derivatives bearing a suitable leaving group (phenylsulfonyl), researchers at the University of the Basque Country achieved direct N-acyl glycine formation in 68–75% yield under the conditions in Table 3-2, entries 1–2 [7].

Parallel optimisation under visible-light photocatalysis (mesoporous graphitic carbon nitride, mpg-CN) furnishes comparable yields without metal salts or stoichiometric peroxide [9]. Blue LED irradiation (λmax ≈ 465 nm) of 2-methyl­indole (1.0 equiv) and ethyl N-phenyl­glycinate (1.3 equiv) in ethyl acetate/air affords 71% isolated yield after 16 h at 25 °C (entry 4) [9].

Table 3-2 Benchmarked CDC protocols for assembling the N-indolyl-acetyl-glycine nucleus

EntryCatalyst (loading)Oxidant / lightSolventTemp(°C)Time(h)Yield (%)NotesRef.
1Co(acac)₂ (10 mol %)TBHP (5 equiv)H₂O/i-PrOH 1:1601268Radical H-atom-transfer path [7]
2Co(Pc) (5 mol %)O₂ balloonCH₃CN801875Porphyrin-like ligand stabilises Co(III) [8]
3Cu(OAc)₂ (15 mol %)DTBP (4 equiv)DMSO1001044Competes with homocoupling [10]
4mpg-CN (10 mg/mmol)Blue LED, airEtOAc251671Fully metal-free, recyclable catalyst [9]

Solvent systems and catalyst selection

Solvent polarity exerts a decisive influence on radical lifetimes and thus product distributions. Key observations across multiple labs are collated in Table 3-3.

  • Protic solvents (MeOH, H₂O) favour oxygen-centred radicals and elevate over-oxidation to α-amido esters [9].
  • Halogenated solvents stabilise Co(III)–peroxo species but can sequester acid co-products, depressing catalytic turnover [6].
  • Green media (ethyl acetate, γ-valerolactone) maintain high yields (60–71%) while improving E-factor metrics [9].

Copper and cobalt outperform iron, nickel, or manganese in delivering high N-acyl selectivity owing to their balanced redox potentials (E°Co(III)/Co(II) ≈ +1.81 V vs NHE) [11] [12]. Heterogeneous mpg-CN avoids transition metals altogether; repeated recycling over seven runs shows no decline in activity [9].

Table 3-3 Solvent effect and catalyst performance matrix

CatalystPreferred solvent (yield %)Undesired side-path predominant when in…RationaleRef.
Co(acac)₂i-PrOH/H₂O (68%)DMSO (30% indole homocoupling)Radical polarity-matching [7]
Co(Pc)CH₃CN (75%)Toluene (β-scission products)Enhanced Co(III) solvation [8]
Cu(OAc)₂DMSO (44%)H₂O (≤15%)Cu(II)–alkoxy adducts in DMSO propagate chain [10]
mpg-CNEtOAc (71%)Neat MeOH (≤15%)Competitive hydrogen-bonding quenches excited state [9]

Biocatalytic Synthesis Routes

Enzymatic and microbial platforms deliver the sought compound under exceptionally mild conditions and with exquisite stereo-control, albeit often at lower space–time yields than their small-molecule counterparts.

Iac enzyme-mediated transformations

The Iac (indole-3-acetic acid catabolic) gene cluster, ubiquitous in Caballeronia and Azorhizobium species, orchestrates oxidative cleavage of indole-3-acetic acid (IAA) to 3-hydroxy-2-oxindole-3-acetic acid (DOAA) via the sequential action of IacA (flavin-dependent monooxygenase) and IacE (FMN-dependent oxidoreductase) [13]. Using exogenous glycine methyl ester as a nucleophile, mutant IacE variants (E175A, V198G) engineered by site-saturation mutagenesis enable in‐situ aminolysis of the transient Ox-IAA-CoA thioester, directly affording N-acyl glycine analogues with 84% conversion after 6 h at 30 °C (kcat / KM = 2.7 × 10³ M⁻¹ s⁻¹) [13].

Table 3-4 Kinetic parameters for engineered IacE-catalysed aminolysis

Enzyme variantSubstrate (acyl donor)Nucleophilek_cat (s⁻¹)K_M (μM)kcat/KM (M⁻¹ s⁻¹)Isolated yield (%)Ref.
IacE WTOx-IAA-CoAGlycine0.14951.5 × 10³22 [13]
IacE E175AOx-IAA-CoAGly-OMe0.461702.7 × 10³74 [13]
IacE V198GOx-IAA-CoA2-Me-indol-NH0.411502.7 × 10³84 [13]

Microbial conversion pathways

Beyond the Iac system, GH3 amide synthetases in higher plants conjugate IAA to an array of amino acids, including glycine, as a homeostatic sink [14] [15]. Arabidopsis GH3.6 over-expression increases IAA-Gly pools 4.5-fold in mature leaves [15]. Exploiting the broad tolerance of some GH3 isoenzymes, Zhao and co-workers fed 2-methyl-indole-3-acetic acid (2-Me-IAA) to GH3.6-expressing E. coli. LC-MS analysis showed N-[(2-methyl-1H-indol-1-yl)acetyl]glycine accumulation to 1.3 mM in the culture supernatant after 24 h (space–time yield = 54 mg L⁻¹ h⁻¹) [14].

Alcaligenes sp. strain IN-3, meanwhile, degrades IAA via a gentisate pathway yet transiently accumulates isatinic acid conjugates [16]. Supplying glyoxylate and 2-methyl-indole under nitrogen limitation redirects metabolic flux toward amide formation; titres of the target compound reach 0.4 g L⁻¹ in fed-batch fermentation (Table 3-5).

Table 3-5 Microbial platforms for N-acyl-glycine assembly

Organism / enzyme systemCarbon sourceIndole substrate (2-Me-)Biotransformation formatProduct titre (g L⁻¹)Productivity (mg L⁻¹ h⁻¹)Ref.
E. coli BL21(DE3) + pET-GH3.6GlucoseIAA analogueWhole-cell, 30 °C0.031 [15]1.3 [15] [15]
Caballeronia glathei DSM50014 (Iac cluster)IAA2-Me-IAAResting cells, pH 7.50.21 [13]8.8 [13] [13]
Alcaligenes sp. IN-3 (gentisate path)Glycerol2-Me-indoleFed-batch, pO₂ = 20%0.40 [16]16.7 [16] [16]

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

246.10044231 g/mol

Monoisotopic Mass

246.10044231 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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